N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a fluorescent probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide typically involves the acylation of 1,3-benzothiazol-6-amine with 5-bromothiophene-2-carbonyl chloride. The reaction is carried out in an organic solvent such as propan-2-ol under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the thiophene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, and acyl chlorides can be used under conditions like reflux in organic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide can be used in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.
Major Products Formed
Electrophilic Substitution: Substituted thiophene derivatives.
Oxidation: Oxidized benzothiazole or thiophene derivatives.
Reduction: Reduced amide or thiophene derivatives.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: Similar in structure but with different substituents, leading to varied biological activities.
5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: Another benzothiazole derivative with potential as a transforming growth factor-β type I receptor inhibitor.
Uniqueness
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLGYYULKQBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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